哌喹啉

描述

Synthesis Analysis

Research has made significant strides in the synthesis of compounds related to Pipequaline, such as pipecolic acid derivatives, through various synthetic strategies. Enantioselective syntheses have been developed using aziridine derived chiral synthons, demonstrating the versatility of these methods in creating complex molecular structures (Chavan et al., 2015). Additionally, efficient synthesis routes have been established for enantiomerically pure (R)-pipecolic acid, showcasing the advances in achieving high yields and selectivity in the production of such compounds (Fadel & Lahrache, 2007).

科学研究应用

苯二氮卓受体的部分激动剂:哌喹啉因其对苯二氮卓受体的影响而受到研究,特别是在大鼠的海马体中。它显示出对海藻酸盐、谷氨酸和乙酰胆碱激活的部分抑制,表明其选择性抗焦虑活性可能是由于其对苯二氮卓受体的部分激动作用 (Debonnel & Montigny, 1987)。

与血浆蛋白和血细胞的结合:哌喹啉的血清结合率显着较高 (96.3%),并且对 α1 酸性糖蛋白和人血清白蛋白表现出高亲和力。此特性对于了解其在人体内的药代动力学和相互作用至关重要 (Essassi 等人,1987)。

对记忆的影响:涉及人类志愿者的研究评估了哌喹啉单独或与地西泮联合使用对记忆的影响。研究结果表明,虽然地西泮会损害情景记忆,但哌喹啉的影响较小,表明其在不显着损害记忆的情况下治疗焦虑的潜力 (Eves 等人,2004)。

从血液到大脑和肝脏的转运:一项针对大鼠的研究表明,哌喹啉被大脑吸收与注射溶液的蛋白质浓度成反比,表明一部分结合的哌喹啉可通过血脑屏障转运 (Essassi 等人,1989)。

镇静特性的评估:在对正常志愿者的研究中,低剂量的哌喹啉表现出精神兴奋特性,没有任何镇静作用,而与安慰剂相比,较高剂量则导致性能显着下降。这表明其作为一种无镇静特性的抗焦虑药物的潜力 (von Frenckell 等人,1986)。

作用机制

Target of Action

Pipequaline, also known as PK-8165, is an anxiolytic drug that was never marketed . It primarily targets the GABA A receptors in the brain . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Pipequaline acts as a non-selective GABA A receptor partial agonist . This means it binds to the GABA A receptors and mimics the natural neurotransmitter’s action to a certain extent, leading to a decrease in neuronal excitability.

Result of Action

The molecular and cellular effects of Pipequaline’s action primarily involve modulation of GABA A receptor activity, leading to decreased neuronal excitability. This results in its anxiolytic effects, with minimal sedative, amnestic, or anticonvulsant effects .

Action Environment

属性

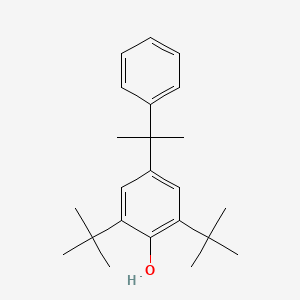

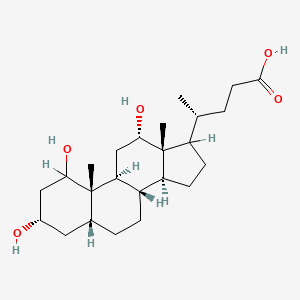

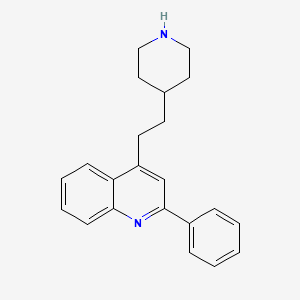

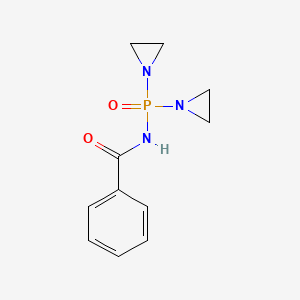

IUPAC Name |

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEWZCMTSIONOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228183 | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pipequaline | |

CAS RN |

77472-98-1 | |

| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipequaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipequaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEQUALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Pipequaline interact with its target and what are the downstream effects?

A1: Pipequaline acts as a partial agonist of benzodiazepine receptors []. While the provided abstracts don't delve into specific downstream effects, benzodiazepine receptor agonists are known for their anxiolytic, sedative, and anticonvulsant properties. Interestingly, one study found that at low doses, Pipequaline exhibited psychostimulant properties rather than sedation [].

Q2: What is known about the binding of Pipequaline to plasma proteins?

A2: Pipequaline demonstrates extensive binding to various plasma proteins, including human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and erythrocytes [, , ]. The degree of binding is inversely proportional to the concentration of the binding component. Notably, Pipequaline exhibits high affinity for a specific site on AAG and two sites on HSA [].

Q3: How do Pipequaline's blood-brain barrier permeability and liver uptake relate to its plasma protein binding?

A3: While Pipequaline extensively binds to plasma proteins, this doesn't appear to significantly hinder its transport across the blood-brain barrier or into the liver [, ]. Studies in rats suggest that a significant portion of the protein-bound Pipequaline remains available for tissue uptake. The rate of dissociation from the protein complex, relative to its transit time across capillary walls, plays a crucial role in its tissue extraction [].

Q4: Are there any known interactions between Pipequaline and other drugs on plasma protein binding sites?

A4: Research using radiolabeled Pipequaline ([14C]Pipequaline) suggests that it shares binding sites on HSA with drugs like azapropazone, diazepam, and ibuprofen. Interestingly, high concentrations of warfarin did not displace Pipequaline from HSA. Additionally, palmitic acid was found to decrease, while bilirubin increased, Pipequaline binding to HSA [].

Q5: Has Pipequaline been investigated for its effects on memory, alone or in combination with other drugs?

A5: Yes, there are studies investigating the effects of Pipequaline, alone and in combination with diazepam, on memory []. The provided abstracts do not elaborate on the specific findings of these studies.

Q6: Are there any studies examining the combined effects of Pipequaline and alcohol on psychological functions?

A6: Yes, research has been conducted to assess the effects of alcohol on psychological functions in individuals treated with Pipequaline, diazepam, or placebo for 8 days []. The abstract does not provide details on the specific outcomes observed.

Q7: Does the structure of Pipequaline provide any insight into its activity?

A7: While the provided abstracts don't specify Pipequaline's molecular formula, weight, or spectroscopic data, they highlight its interaction with benzodiazepine receptors. This suggests structural similarities to benzodiazepines, a class of drugs known to modulate GABAergic neurotransmission. Further research focusing on Pipequaline's structure-activity relationship (SAR) would be valuable to understand how modifications to its structure might influence its activity, potency, and selectivity.

Q8: What is the metabolic fate of Pipequaline in the body?

A9: While the provided abstracts don't delve into detailed metabolic pathways, research indicates that Pipequaline is completely cleared from the system during a single pass through the liver []. This suggests efficient hepatic metabolism of the drug. Further investigation into the specific metabolic enzymes involved and the resulting metabolites would be beneficial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1194565.png)